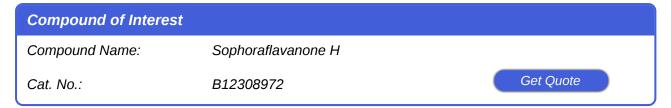


Sophoraflavanone H: A Literature Review and Summary

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A Technical Guide for Researchers and Drug Development Professionals

Disclaimer: Initial literature searches for **Sophoraflavanone H** yielded limited publicly available data. To provide a comprehensive technical guide as requested, this document summarizes the available information on **Sophoraflavanone H** and presents a detailed review of the closely related and extensively studied compound, Sophoraflavanone G, as a comparative analogue. The distinction between the two compounds is clearly noted throughout this guide.

Introduction to Sophoraflavanone H and G

Sophoraflavanones are a class of prenylated flavonoids, primarily isolated from plants of the Sophora genus, which have garnered significant interest for their diverse pharmacological activities.

Sophoraflavanone H is a polyphenol with a unique hybrid structure, combining a flavanone moiety with a resveratrol (stilbene) residue. It is considered a promising lead compound for antimicrobial and antitumor drug development. However, detailed studies on its biological activities and mechanisms of action are currently scarce in publicly accessible literature.

Sophoraflavanone G, also known as Kushenin, is a lavandulyl flavanone that has been the subject of numerous studies. It exhibits a broad range of biological effects, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective activities. Its mechanisms of action often involve the modulation of key cellular signaling pathways.



Quantitative Data Summary for Sophoraflavanone G

The following tables summarize the quantitative data reported for the biological activities of Sophoraflavanone G.

Table 1: Antimicrobial Activity of Sophoraflavanone G

| Organism | Strain | Activity | Concentration (µg/mL) | Reference |
|---------------------------|---|--|-----------------------|-----------|
| Staphylococcus aureus | Methicillin- resistant (21 strains) | MIC | 3.13-6.25 | [1] |
| Staphylococcus aureus | Clinical isolate | MIC of Gentamicin | 32 | [2] |
| Staphylococcus aureus | Clinical isolate | MIC of Gentamicin with SFG (0.03 μg/mL) | 8 | [2] |
| Staphylococcus aureus | Clinical isolate | MIC | 0.05 | [3] |
| mutans streptococci | 16 strains | МВС | 0.5 - 4 | [4] |
| Listeria monocytogenes | - | MIC | 0.98 | [5] |
| Pseudomonas aeruginosa | PAO1 | MIC | > 1000 | [5] |

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration; SFG: Sophoraflavanone G

Table 2: Anti-inflammatory Activity of Sophoraflavanone G



| Cell Line / Animal Model | Stimulant | Parameter Measured | Effect of Sophoraflav anone G | Concentrati on / Dose | Reference |
|--------------------------------|-------------------------------------|--|-------------------------------------|-----------------------------|----------------|
| RAW 264.7 macrophages | LPS | PGE2 production | Inhibition | 1-50 μΜ | [6] |
| RAW 264.7 macrophages | LPS | Pro- inflammatory cytokines (IL- 1β, IL-6, TNF-α) | Decreased production | 2.5-20 μΜ | [7] |
| Mouse | Croton oil- induced ear edema | Edema | Anti- inflammatory activity | 10-250 μ g/ear (topical) | [6] |
| Rat | Carrageenan paw edema | Edema | Anti- inflammatory activity | 2-250 mg/kg (oral) | [6] |
| Murine Asthma Model | Ovalbumin | Airway hyper- responsivene ss, eosinophil infiltration, goblet cell hyperplasia | Reduction | Not specified | [8][9][10][11] |
| BEAS-2B cells | TNF-α/IL-4 | Inflammatory cytokines and chemokines (IL-6, IL-8, MCP-1, CCL5, CCL11, CCL24) | Decreased production | Not specified | [8] |

LPS: Lipopolysaccharide; PGE2: Prostaglandin E2; IL: Interleukin; TNF- α : Tumor Necrosis Factor-alpha; MCP-1: Monocyte Chemoattractant Protein-1; CCL: Chemokine (C-C motif)



ligand

Table 3: Anticancer Activity of Sophoraflavanone G

| Cell Line | Cancer Type | Effect | - Concentration | Reference |
|------------|----------------------------------|---|---|-----------|
| KG-1a | Acute Myeloid Leukemia | Strong cytotoxicity | IC50: 29.52 ± 3.36 μg/mL (for EtOAc extract containing SFG) | [12] |
| EoL-1 | Acute Myeloid Leukemia | Strong cytotoxicity | IC50: 25.35 ± 1.55 μg/mL (for EtOAc extract containing SFG) | [12] |
| MDA-MB-231 | Triple-negative breast cancer | Induction of apoptosis, suppression of migration and invasion | Not specified | [13][14] |

IC50: Half-maximal inhibitory concentration; EtOAc: Ethyl acetate; SFG: Sophoraflavanone G

Experimental Protocols for Sophoraflavanone G Studies

This section details the methodologies for key experiments cited in the literature for Sophoraflavanone G.

Cell Culture

- RAW 264.7 Macrophages: Cells were cultured in a suitable medium and pretreated with various concentrations of Sophoraflavanone G (2.5-20 μM) before being stimulated with lipopolysaccharide (LPS) to induce an inflammatory response[7].
- Mouse Brain Microvascular Endothelial Cells (bMECs): Cells were grown in DMEM/F-12 medium supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 atmosphere. For



experiments, cells were plated in 6-well plates or 10 cm dishes. When inhibitors were used, cells were pretreated for 1 hour before stimulation with TNF- α (30 ng/mL)[15].

- Acute Myeloid Leukemia (AML) Cell Lines (KG-1a, EoL-1): KG-1a cells were cultured in IMDM medium with 20% FBS. EoL-1 cells were cultured in RPMI-1640 medium with 10% FBS. Both were maintained at 37°C in a 5% CO2 atmosphere[12].
- Human Bronchial Epithelial BEAS-2B Cells: Cells were treated with different concentrations
 of Sophoraflavanone G to evaluate its effects on inflammatory cytokine levels[9].

Western Blotting

A general protocol for Western blotting used in the cited studies is as follows:

- Sample Preparation: Prepare cell lysates using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay[16].
- SDS-PAGE: Load equal amounts of protein (typically 20-50 μg) per well of an SDS-polyacrylamide gel. Run the gel at a constant voltage (e.g., 100 V) until the dye front reaches the bottom[17].
- Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet, semi-dry, or dry transfer system[18][19].
- Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding[17].
- Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation[16].
- Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature[16].
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system[16][17].



Murine Asthma Model

- Sensitization and Challenge: Female BALB/c mice were sensitized with ovalbumin (i.p.) on days 0 and 14. Subsequently, they were challenged with aerosolized ovalbumin (1%) on days 24, 26, and 28[20].
- Treatment: Asthmatic mice were treated with Sophoraflavanone G by intraperitoneal injection[9].
- Assessment: Airway hyper-responsiveness (AHR), eosinophil infiltration, goblet cell
 hyperplasia, and airway inflammation in the lungs were assessed. Levels of Th2 cytokines
 and chemokines in lung and bronchoalveolar lavage fluid (BALF) were also measured[8][9].

Apoptosis Assay

Flow Cytometry: Apoptosis in AML cell lines was analyzed using an FITC Annexin V
apoptosis detection kit with propidium iodide (PI) according to the manufacturer's protocol.
Briefly, treated cells were harvested, washed, and resuspended in Annexin V binding buffer.
Cells were then incubated with FITC Annexin V and PI before analysis by flow cytometry[12].

Signaling Pathways Modulated by Sophoraflavanone G

Sophoraflavanone G has been shown to exert its biological effects by modulating several key signaling pathways.

NF-kB Signaling Pathway

Sophoraflavanone G inhibits the activation of the NF-kB pathway, a critical regulator of inflammation. It prevents the translocation of the p65 subunit of NF-kB into the nucleus, thereby downregulating the expression of pro-inflammatory genes[7][21].

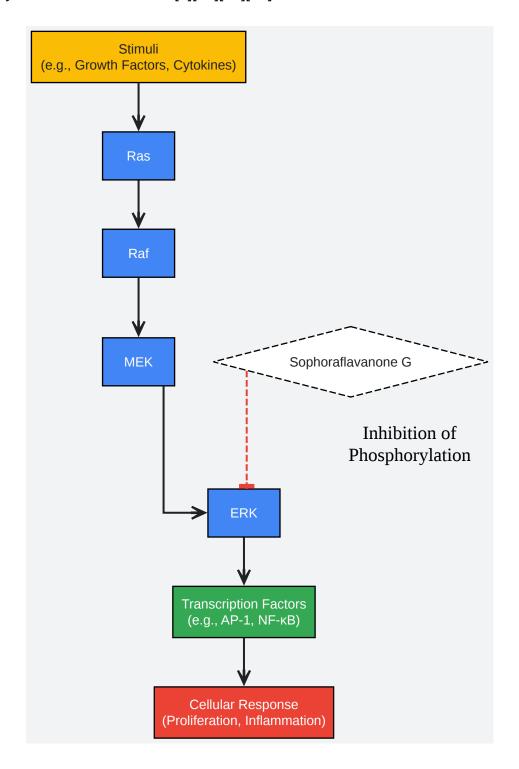
Caption: Sophoraflavanone G inhibits the NF-kB signaling pathway.

MAPK Signaling Pathway

Sophoraflavanone G has been shown to suppress the activation of Mitogen-Activated Protein Kinases (MAPKs), including ERK1/2, p38, and JNK. This inhibition contributes to its anti-



inflammatory and anticancer effects[7][14][22][23].



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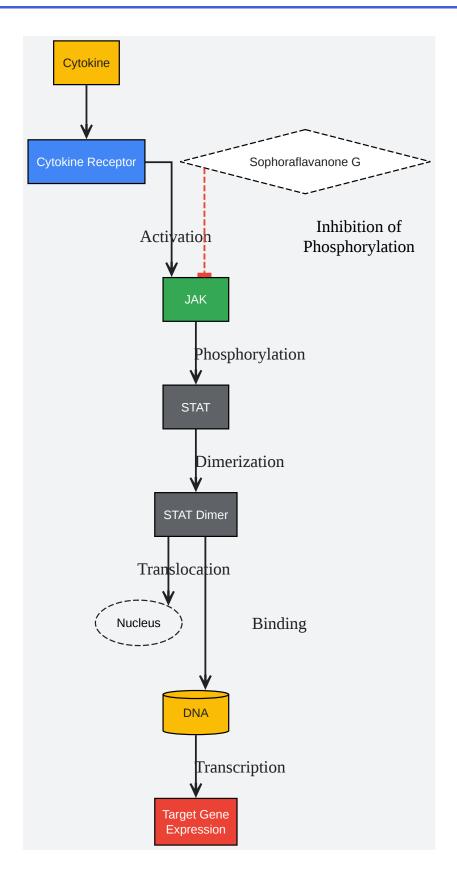
Caption: Sophoraflavanone G inhibits the MAPK signaling pathway.



JAK/STAT Signaling Pathway

Sophoraflavanone G can also attenuate the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. By inhibiting the phosphorylation of JAK and STAT proteins, it suppresses the expression of target genes involved in inflammation and cell survival[24][25] [26][27].





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